molecular formula C18H15N3O2 B2642549 4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide CAS No. 478040-34-5

4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2642549
CAS No.: 478040-34-5
M. Wt: 305.337
InChI Key: PUJQRNWLZOKULI-UHFFFAOYSA-N
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Description

4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C18H15N3O2 and a molecular weight of 305.337 . It is listed under CAS No. 478040-34-5 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. Information on its reactivity, potential reaction partners, and the conditions under which it reacts would typically be found in chemical reaction databases or experimental literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility . Unfortunately, the specific physical and chemical properties of this compound are not provided in the search results .

Scientific Research Applications

Anti-inflammatory and Analgesic Activity

Research on related compounds, such as 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, has demonstrated significant anti-inflammatory and analgesic activities. These compounds, including derivatives like 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid, have been selected for evaluation as analgesic agents based on their potency in assays and minimal gastrointestinal side effects. QSAR studies of these compounds reveal a correlation between analgesic and anti-inflammatory potencies and the steric and hydrogen-bonding properties of the benzoyl substituent(s) (Muchowski et al., 1985).

Functionalization Reactions

The compound has been involved in studies on the functionalization reactions of related chemicals, such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid. These studies focus on the synthesis and theoretical examination of reactions leading to the creation of novel compounds with potential biological applications (Yıldırım et al., 2005).

Histone Deacetylase Inhibition

Aroyl-pyrrolyl hydroxyamides, analogues of compounds related to 4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, have been shown to act as histone deacetylase (HDAC) inhibitors. These compounds, by substituting the benzene ring with various groups, have been evaluated for their efficacy against different HDACs, showing potential as therapeutic agents for conditions like acute promyelocytic leukemia (Mai et al., 2006).

Fragment Models of Drug-NAD Adducts

Studies have also explored the 4-benzoylpyridine-3-carboxamide entity as a model for drug-NAD adducts, providing insights into the mechanisms of action of drugs like Isoniazid. These studies have led to the identification of unique structural forms of these compounds, advancing our understanding of drug interactions at the molecular level (Broussy et al., 2005).

Synthesis and Characterization of Polymers

The compound has contributed to the synthesis and characterization of new materials, such as aromatic polyamides and polyimides, through reactions involving carboxylic acid derivatives. These materials have been studied for their solubility, molecular weight, thermal behavior, and potential applications in various fields (Pasquale & Recca, 1998).

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is not specified in the search results. If this compound has biological activity, the mechanism of action would refer to how it interacts with biological systems, such as binding to specific receptors or enzymes .

Safety and Hazards

Information on the safety and hazards of 4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is not available in the search results. Safety data would typically include information on toxicity, handling precautions, and disposal methods .

Future Directions

The future directions for research or applications of 4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide are not specified in the search results. Future directions could include potential uses of the compound, areas of research interest, or possible modifications to its structure to enhance its properties .

Properties

IUPAC Name

4-benzoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-17(14-6-2-1-3-7-14)15-9-16(20-12-15)18(23)21-11-13-5-4-8-19-10-13/h1-10,12,20H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJQRNWLZOKULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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